molecular formula C26H16 B14747045 Benzo(c)pentaphene CAS No. 222-54-8

Benzo(c)pentaphene

Cat. No.: B14747045
CAS No.: 222-54-8
M. Wt: 328.4 g/mol
InChI Key: HFLVQBRYQIXJAW-UHFFFAOYSA-N
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Description

Benzo(c)pentaphene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₂, is a white, nonplanar solid soluble in nonpolar organic solvents . This compound is of significant theoretical and research interest as an environmentally occurring PAH, with sources including wood and fossil fuel exhaust . It is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B) . Its key research value lies in its role in studying the mechanisms of PAH-induced carcinogenesis. Like other PAHs such as Benzo[a]pyrene, Benzo(c)phenanthrene can form DNA adducts via a diol epoxide intermediate, which is a critical step in the initiation of cancer . These adducts, particularly at the N2-dG and N6-dA positions of DNA, can lead to unique helical distortions and mutations . Computational and experimental studies have shown that the stereochemistry of the resulting adducts dictates whether the bulky PAH moiety intercalates into the DNA on the 5' or 3' side of the modified nucleobase, which in turn influences the mutagenic potential and repair susceptibility of the lesion . Researchers utilize this compound to investigate these structural conformations of damaged DNA duplexes and the subsequent biological responses, providing vital insights into cellular repair mechanisms and the fundamental processes of chemical carcinogenesis.

Properties

CAS No.

222-54-8

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

hexacyclo[12.12.0.02,11.04,9.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene

InChI

InChI=1S/C26H16/c1-2-7-19-14-25-20(13-18(19)6-1)11-12-22-15-24-21(16-26(22)25)10-9-17-5-3-4-8-23(17)24/h1-16H

InChI Key

HFLVQBRYQIXJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=CC=CC=C6C=C5C4=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo©pentaphene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polyphenylene precursors using a palladium catalyst . This reaction is carried out under high temperatures and inert atmosphere to facilitate the formation of the fused ring structure.

Industrial Production Methods

Industrial production of Benzo©pentaphene is less common due to its specialized applications. when produced, it often involves large-scale cyclodehydrogenation processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzo©pentaphene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Substitution: Bromine, nitric acid.

Major Products Formed

Comparison with Similar Compounds

Key Properties:

  • Spectroscopy : UV/VIS and fluorescence spectra are expected to show characteristic PAH absorption/emission bands, influenced by conjugation length and symmetry .

Comparison with Structurally Similar PAHs

Pentaphene and Substituted Derivatives

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Eπ (β Units) Key Properties
Benzo(c)pentaphene 222-54-8 C₂₄H₁₄ 302.37 Not reported Linear fused rings; moderate conjugation
Pentaphene - C₂₂H₁₄ 278.35 21.3333 Shorter conjugation; lower molecular weight
Benzo[g]chrysene - C₂₂H₁₄ 278.35 26.4974 Non-linear ring fusion; higher Eπ value
Benzo[rst]pentaphene 189-55-9 C₂₄H₁₄ 302.37 Not reported Isomeric differences affect symmetry and photophysics


Key Findings :

  • Conjugation and Electronic Properties: this compound’s extended conjugation compared to pentaphene (C₂₂H₁₄) may enhance absorption/emission in the visible range.
  • Substituent Effects: Functionalization with groups like bis(methoxyphenyl)amino (MeOPA) in benzo[rst]pentaphene derivatives breaks symmetry, enhancing emission properties via exciton-charge transfer mixed states . This compound’s unsubstituted structure lacks this tunability.

Larger PAHs and Dibenzo-analogs

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
Dibenzo[c,m]pentaphene 222-51-5 C₃₀H₁₈ 378.46 Two additional benzene rings; higher molecular weight
Benzo[a]pyrene 50-32-8 C₂₀H₁₂ 252.31 Smaller size; well-studied carcinogen
Dibenzo[a,l]pyrene 191-30-0 C₂₄H₁₄ 302.37 Isomeric differences in ring fusion; similar molecular weight to this compound

Key Findings :

  • Size and Solubility : Larger PAHs like dibenzo[c,m]pentaphene (C₃₀H₁₈) exhibit lower solubility and higher melting points due to increased van der Waals interactions .
  • Toxicity: Benzo(a)pyrene (CAS 50-32-8), a smaller PAH, is a known carcinogen, while this compound’s toxicity profile remains less characterized .

Functionalized Derivatives

Example : Benzo[rst]pentaphene-MeOPA (BPP-MeOPA)

  • Structure : Benzo[rst]pentaphene core with two MeOPA substituents.
  • Photophysics : Symmetry breaking via substituents creates a solvent-tunable exciton-charge transfer mixed state, enhancing fluorescence quantum yield by 300% compared to the unsubstituted core.
  • Contrast with this compound : The absence of functional groups in this compound limits its emission tunability and charge-transfer capabilities.

Regulatory and Environmental Considerations

  • PACs Category : Benzo(r,s,t)pentaphene (CAS 189-55-9) is listed under polycyclic aromatic compounds (PACs) in toxic chemical inventories, highlighting regulatory scrutiny for certain isomers .
  • Environmental Persistence : Like most PAHs, this compound is likely persistent in soil and sediments due to hydrophobicity (logP ~6.89 estimated) .

Q & A

Basic: What methods are used to synthesize and characterize BcP derivatives?

BcP derivatives, such as those functionalized with bis(methoxyphenyl)amino (MeOPA) groups, are synthesized via multi-step organic reactions. Key steps include Suzuki coupling or Scholl reactions to construct the pentaphene core. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and single-crystal X-ray diffraction to resolve molecular symmetry and substituent orientation . Transient absorption spectroscopy is critical for probing excited-state dynamics, such as charge-transfer interactions .

Basic: What challenges exist in chromatographic separation of BcP from related PAHs?

BcP often co-elutes with structurally similar polycyclic aromatic hydrocarbons (PAHs) like dibenzo[b,def]chrysene due to overlapping polarity. Repeated alumina column chromatography is employed, but incomplete separation may require advanced techniques such as HPLC with diode-array UV detection. UV absorption maxima (e.g., 274, 284, 297 nm for BcP) guide fraction identification, though mixtures may necessitate complementary methods like mass spectrometry .

Advanced: How does symmetry breaking influence BcP’s photophysical properties?

Functionalization with electron-donating groups (e.g., MeOPA) disrupts BcP’s symmetry, creating an exciton-charge transfer (CT) mixed state . This enhances emission quantum yields by stabilizing the S₁ state. Time-resolved spectroscopy reveals CT contributions, which are tunable via substituent design, enabling applications in optoelectronics .

Advanced: How does solvent polarity affect BcP’s emission properties?

Solvent polarity modulates the energy gap between excitonic and CT states. In polar solvents, CT-dominated emission redshifts due to solvatochromism, while nonpolar solvents favor excitonic transitions. This solvent-dependent behavior is quantified via Stokes shift analysis and transient absorption spectra, aiding in material design for solvent-sensitive applications .

Basic: What spectroscopic techniques analyze BcP’s electronic structure?

UV-Vis spectroscopy identifies absorption maxima (e.g., 274–419 nm), while fluorescence spectroscopy maps emission profiles. Comparative analysis with reference PAHs (e.g., benzo[a]pyrene) using tabulated Eπ energy values (in β units) reveals electronic delocalization trends . Computational methods like DFT supplement experimental data .

Advanced: What mechanisms underlie BcP’s carcinogenic activity?

BcP’s carcinogenicity is linked to metabolic activation forming reactive diol epoxides , which bind DNA, causing mutations. Studies on dibenzo[a,i]pyrene (a structural analog) show aryl hydrocarbon receptor (AhR) activation, triggering oxidative stress and cytochrome P450-mediated bioactivation .

Basic: How is BcP detected in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., benzo(def)phenanthrene-d10) ensures sensitivity and minimizes matrix effects. Solid-phase extraction (SPE) pre-concentrates samples, while isotope dilution quantifies low-abundance PAHs .

Advanced: How do DFT studies enhance understanding of BcP’s reactivity?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), predicting redox behavior and regioselectivity in electrophilic reactions. Solvent-phase simulations (e.g., aqueous vs. gas) reveal environmental impacts on reactivity, guiding drug design or catalytic applications .

Basic: What safety protocols apply to BcP handling?

BcP is classified as a Category 2 carcinogen and aquatic toxin. Labs must use fume hoods, PPE (gloves, goggles), and HEPA-filtered vacuums to contain dust. Spills require immediate isolation and disposal in labeled containers per EPA hazardous waste codes (e.g., U064) .

Advanced: How does BcP induce oxidative stress in biological systems?

BcP metabolites (e.g., quinones) undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide. This depletes glutathione and damages lipids/DNA. Mechanistic studies use ESR spectroscopy to detect semiquinone radicals and quantify ROS via fluorescent probes (e.g., DCFH-DA) .

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